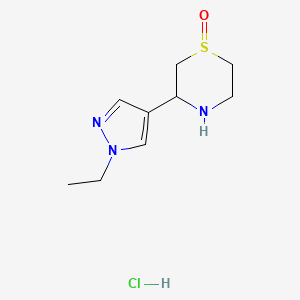

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride

Description

Structural Confirmation via Computational Models

The compound’s structure is validated through SMILES notation CCN1C=C(C=N1)C2CS(=O)CCN2.Cl, which encodes the connectivity of the ethylpyrazole and sulfoxide thiomorpholine. The InChIKey CQHINXUBHIPTOK-UHFFFAOYSA-N uniquely identifies the stereoelectronic configuration, including the sulfoxide’s oxidation state and pyrazole substituents.

| Structural Feature | Description |

|---|---|

| Pyrazole ring | Planar, aromatic, with substituents at N1 (ethyl) and C4 (thiomorpholine) |

| Sulfoxide group | S=O bond with tetrahedral geometry, influencing thiomorpholine’s conformation |

| Thiomorpholine ring | Six-membered ring with sulfur and nitrogen, adopting chair or twist-boat forms |

Spectroscopic Data (Theoretical Predictions)

While experimental spectra are unavailable, theoretical predictions based on analogous compounds highlight key features:

| Technique | Expected Observations | Functional Group |

|---|---|---|

| ¹H NMR | - Ethyl group : Triplet (CH₂) and quartet (CH₃) signals at δ 1.2–1.5 ppm | Ethyl |

| - Pyrazole protons : Aromatic signals at δ 6.5–8.0 ppm | Pyrazole | |

| - Sulfoxide environment : Splitting due to adjacent protons (e.g., δ 3.0–4.0 ppm) | Thiomorpholine sulfoxide | |

| ¹³C NMR | - Pyrazole carbons : δ 100–140 ppm (aromatic carbons) | Pyrazole |

| - Sulfoxide carbon : δ 30–40 ppm (adjacent to S=O) | Thiomorpholine sulfoxide | |

| IR | - S=O stretch : Strong peak at 1000–1100 cm⁻¹ | Sulfoxide |

| - C=N/C=C : Aromatic stretches at 1500–1600 cm⁻¹ | Pyrazole |

Tautomeric and Conformational Dynamics in Solution

Tautomerism of the Pyrazole Ring

The pyrazole ring exhibits prototropic tautomerism between N1 and N2 positions, influenced by the ethyl group and sulfoxide thiomorpholine. Substituents on pyrazole modulate tautomer stability:

Conformational Flexibility of the Thiomorpholine Ring

The sulfoxide thiomorpholine adopts chair or twist-boat conformations , with the sulfoxide group’s lone pairs dictating preference. Key factors include:

- Sulfoxide’s steric effects : The S=O group occupies axial or equatorial positions, influencing ring puckering.

- Hydrogen bonding : Potential intramolecular interactions between the pyrazole’s NH (if present) and sulfoxide oxygen, though the hydrochloride counterion likely disrupts such interactions.

| Conformation | Energy | Key Feature |

|---|---|---|

| Chair | Lower energy | Axial S=O group; minimized steric hindrance |

| Twist-boat | Higher energy | Equatorial S=O group; increased strain |

Solvent and Environmental Impact

- Polar solvents : Stabilize the sulfoxide’s dipole, favoring chair conformations.

- Temperature : Low temperatures slow conformational interconversion, potentially freezing twist-boat forms.

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS.ClH/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9;/h5-6,9-10H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHINXUBHIPTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CS(=O)CCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, with the CAS number 1798756-78-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₆ClN₃OS

Molecular Weight: 249.76 g/mol

IUPAC Name: 3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide; hydrochloride

SMILES: CCN1C=C(C=N1)C2CS(=O)CCN2.Cl

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent, as well as its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one exhibit significant antimicrobial properties. The thiomorpholine ring structure is believed to enhance these effects by interfering with bacterial cell wall synthesis or function.

| Compound | Activity | Mechanism |

|---|---|---|

| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Antimicrobial | Inhibition of cell wall synthesis |

| Related Pyrazole Derivatives | Antifungal | Disruption of fungal cell membranes |

Anticancer Properties

The compound has been investigated for its potential role in cancer therapy. It is hypothesized to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Folding: By targeting HSP90, it disrupts the folding and stability of client proteins essential for tumor growth.

- Antimicrobial Mechanisms: The thiomorpholine moiety may interact with bacterial enzymes or structural components critical for survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. For instance:

- Synthesis Methods: Various synthetic routes have been explored to enhance yield and purity, often involving cyclization reactions that incorporate the pyrazole and thiomorpholine components.

- Biological Assays: Preliminary assays have indicated promising results in both antimicrobial and anticancer activities, warranting further investigation into their efficacy and safety profiles.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, various substituted pyrazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of the thiomorpholine moiety in 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride enhances its bioactivity against several strains of bacteria, including Gram-positive and Gram-negative bacteria .

Potential as Anticancer Agents

Compounds containing pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, certain pyrazole derivatives have shown promise in inhibiting cancer cell lines by targeting metabolic pathways critical for tumor growth .

Neurological Applications

There is emerging interest in the use of pyrazole derivatives for treating neurological disorders. Some studies suggest that these compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other forms of dementia by modulating neuroinflammatory responses .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized a series of pyrazole derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial activity .

Case Study 2: Neuroprotective Effects

A study conducted on the neuroprotective effects of pyrazole derivatives revealed that this compound could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations:

Substituent Effects: The ethyl group in the main compound introduces greater steric bulk compared to the methyl analogue. This difference may influence solubility, lipophilicity, and binding interactions in biological systems. Ethyl groups typically enhance membrane permeability but may reduce aqueous solubility relative to methyl substituents.

Salt Form Implications: The monohydrochloride salt (main compound) has a lower chloride content than the dihydrochloride variant. Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic character but may be more hygroscopic, complicating storage and handling .

Functional Analogues: Thiomorpholine and Pyrazole Derivatives

Compounds sharing the thiomorpholine or pyrazole pharmacophores but differing in core structure (e.g., propanedione derivatives) are functionally distinct. For example:

- This structural divergence confers unique reactivity, such as keto-enol tautomerism, which is absent in sulfoxide-containing thiomorpholinones .

Preparation Methods

Halogenation and Reduction of 4-Nitropyrazole

The initial step is the halogenation and reduction of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine hydrochloride, a crucial intermediate.

- Halogenation: Conducted in the presence of concentrated hydrochloric acid (HCl), typically at 31% to 38% concentration (about 10 M to 12.4 M), with optimal selectivity at ~37% HCl (12 M).

- Solvent: An optional alcoholic solvent such as ethanol or isopropanol may be used, with a volume ratio of alcoholic solvent to HCl ranging from 1:99 to 3:4, preferably around 1:9.

- Catalyst: Transition metal catalysts such as palladium on alumina (Pd/Al2O3), palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are employed. Pd/C and Pt/C provide higher selectivity and easier catalyst filtration compared to Pd/Al2O3.

- Hydrogen Pressure: Reduction is carried out under hydrogen gas pressure ranging from 100 kPa (1 atm) to 30,000 kPa (300 atm), with typical pressures between 100 kPa and 6,000 kPa.

- Temperature: The reaction temperature is maintained between 20°C and 60°C, preferably 30°C to 40°C.

- Catalyst Loading: Catalyst loading varies from 0.003 mol% to 3 mol% relative to 4-nitropyrazole.

Process Summary:

- 4-nitropyrazole is halogenated in concentrated HCl with or without an alcoholic solvent.

- The halogenation selectively occurs at the 3-position of the pyrazole ring.

- The resulting intermediate undergoes catalytic hydrogenation in the presence of Pd or Pt catalysts under controlled hydrogen pressure.

- The product, 3-chloro-1H-pyrazol-4-amine hydrochloride, is isolated by filtration and purification.

- Use of Pd/C or Pt/C catalysts enhances selectivity (>95%) and reduces catalyst filtration issues.

- Lower HCl concentrations can be employed with Pt/C or Pd/C catalysts without compromising yield.

- Avoidance of aluminum salt impurities that are problematic in downstream processes.

Coupling with Thiomorpholine Derivatives

Following the preparation of the pyrazol-amine intermediate, coupling with thiomorpholine derivatives is performed to introduce the 1lambda4-thiomorpholin-1-one moiety.

- The thiomorpholine ring is formed via ring closure reactions involving sulfur-containing reagents such as sulfurochloridic acid derivatives.

- Alkyl halides may be used to introduce the ethyl substituent on the pyrazole nitrogen.

- Reaction conditions are optimized to favor the formation of the thiomorpholinone ring without side reactions.

Formation of Hydrochloride Salt

The final compound, 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, is obtained by treating the free base with hydrochloric acid to form the stable hydrochloride salt.

Research Findings and Data Tables

Catalyst Performance and Selectivity

| Catalyst Type | HCl Concentration | Selectivity (%) | Catalyst Filtration | Notes |

|---|---|---|---|---|

| Pd/Al2O3 (5 wt%) | 37% (12 M) | ~58 | Difficult | Lower yield, filtration issues |

| Pd/C | 31-37% | >95 | Easy | Higher selectivity, faster reaction |

| Pt/C | 31-37% | >95 | Easy | Better activity, faster completion |

Reaction Conditions Summary

| Parameter | Range | Preferred Condition |

|---|---|---|

| HCl Concentration | 31% - 38% (10 - 12.4 M) | 37% (12 M) |

| Alcoholic Solvent | 0 - 30% v/v | Ethanol 10% v/v |

| Temperature | 20°C - 60°C | 30°C - 40°C |

| Hydrogen Pressure | 100 kPa - 30,000 kPa | 100 kPa - 6,000 kPa |

| Catalyst Loading | 0.003 mol% - 3 mol% | 0.1 - 1 mol% |

Notes on Equipment and Scale

- Reactions can be performed in glass reactors or glass-lined Hastelloy C pressure reactors to withstand corrosive conditions and high pressure.

- Scale-up is feasible with reactor volumes ranging from 50 L to 95,000 L.

- Catalyst filtration is a critical step; Pd/C and Pt/C catalysts facilitate easier separation compared to Pd/Al2O3.

Q & A

Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride, and what are their key reaction conditions?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

- Step 1: Condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholinone precursors under acidic conditions (e.g., HCl catalysis).

- Step 2: Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., water/ethanol mixtures) at 0–50°C .

- Key Conditions: Reaction yields (~52–60%) depend on temperature control, stoichiometric ratios, and purification via recrystallization. For analogs, microwave-assisted synthesis has been reported to reduce reaction times .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy: ¹H/¹³C NMR confirms the pyrazole and thiomorpholinone moieties. The ethyl group (δ ~1.3–1.5 ppm) and thiomorpholinone sulfur (δ ~170–180 ppm in ¹³C) are diagnostic .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and hydrogen bonding. For example, the pyrazole ring’s planarity and thiomorpholinone chair conformation are validated .

Q. What methodologies are recommended for assessing the purity of this compound in research settings?

- HPLC/LC-MS: Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients. Retention times correlate with analogs (e.g., 3-(trifluoromethyl)pyrazole derivatives) .

- Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages (e.g., Mol. Wt. 243.68 for related compounds) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol/water mixtures enhance hydrochloride precipitation .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or microwave irradiation reduce side reactions in pyrazole-thiomorpholinone coupling .

- Yield Tracking: Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .

Q. What are the common challenges in characterizing the thiomorpholinone ring system in this compound, and how can they be addressed?

- Dynamic Stereochemistry: The thiomorpholinone sulfur’s oxidation state (λ⁴) causes conformational flexibility. Low-temperature NMR (−40°C) stabilizes rotamers for accurate analysis .

- Crystallization Issues: Co-crystallization with water or solvents may distort bond lengths. Use anhydrous conditions and SHELXD for phase refinement .

Q. Are there known discrepancies in reported synthetic methods for pyrazole-thiomorpholinone derivatives, and how can they be resolved?

- Contradictions: Some protocols report HCl gas for salt formation, while others use aqueous HCl. Comparative studies show aqueous HCl (1–2 M) reduces decomposition risks .

- Reproducibility: Validate reaction conditions using high-purity starting materials (e.g., CAS 1004452-03-2 for pyrazole intermediates) and replicate HPLC retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.